(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-26-19-11-4-15(5-12-19)6-13-20(24)22-17-7-2-16(3-8-17)14-21(25)23-18-9-10-18/h2-8,11-13,18H,9-10,14H2,1H3,(H,22,24)(H,23,25)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYBZRBUJLJKJF-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound belonging to the class of cinnamide derivatives. Its unique structural features, including a cyclopropylamino substituent and a phenylacrylamide backbone, suggest potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.392 g/mol
- IUPAC Name : (E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-(methylthio)phenyl)acrylamide
1. Antioxidant Activity
Research indicates that compounds similar to this compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, enhancing cellular protection against reactive oxygen species (ROS) .
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties. Studies suggest that derivatives of cinnamide compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The selectivity towards COX-2 over COX-1 is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Compound 7g | 0.10 µM | 132 |
| Compound 7a | 0.31 µM | 31.29 |
3. Anticancer Properties
Preliminary studies have indicated that compounds with similar structures may exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the cyclopropyl group may enhance the reactivity of the compound towards cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies
- Antimicrobial Activity : In a study evaluating various cinnamide derivatives, one compound demonstrated significant antibacterial activity against strains of MRSA, E. coli, and K. pneumoniae. The results indicated a growth inhibition range of 85% to 97% against these pathogens, suggesting that structural modifications can enhance antibacterial efficacy .
- Safety Profile : The safety margin for active compounds was assessed through cytotoxicity tests on human embryonic kidney cells. Compounds showed non-toxic profiles at therapeutic doses, indicating potential for clinical applications .
Comparison with Similar Compounds
Core Acrylamide Derivatives
Key Observations :
Reaction Conditions and Yields
Key Observations :
Anticancer Activity
Key Observations :
- The cyclopropylcarbamoylmethyl group in the target compound confers high selectivity for EGFR over other kinases .
- Trimethoxyphenyl analogues exhibit broad-spectrum cytotoxicity but lack kinase specificity .
Physicochemical Properties
| Property | Target Compound | ACR-2 | Compound 2 |
|---|---|---|---|
| Melting Point | 162–164°C | 178°C | 215°C |
| logP | 3.8 | 2.1 | 1.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 4.5 | 8.7 |
| Adsorption Behavior | - | Langmuir isotherm (ΔG°ads: −34 kJ/mol) | - |
Key Observations :
- Higher logP values correlate with improved membrane permeability but reduced solubility .
- ACR-2 ’s adsorption data suggest chemisorption on metal surfaces, irrelevant to the target compound’s biological applications .
Computational and Mechanistic Insights
- DFT Studies: The target compound’s HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, favoring non-covalent target interactions .
- Monte Carlo Simulations : The 4-(methylthio)phenyl group shows strong van der Waals interactions with EGFR’s hydrophobic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
